Product packaging for Antibiotic Tan 420F(Cat. No.:)

Antibiotic Tan 420F

Cat. No.: B10765908
M. Wt: 574.7 g/mol
InChI Key: MCAHMSDENAOJFZ-GDYSMBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic Tan 420F is a specialized research compound of significant interest for investigating novel antibacterial mechanisms and combating resistant bacterial strains. This antibiotic is characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool for microbiological and pharmacological studies. Its primary mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby disrupting peptide bond formation and leading to bacteriostatic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N2O9 B10765908 Antibiotic Tan 420F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

IUPAC Name

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1

InChI Key

MCAHMSDENAOJFZ-GDYSMBPZSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)OC)OC(=O)N)\C)C)OC)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Origin of Product

United States

Microbiological Origin and Biosynthetic Pathways of Antibiotic Tan 420f

Producing Microorganisms and Strain Characterization

The production of Antibiotic TAN 420F is linked to specific bacteria within the genus Streptomyces, a group renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. satoshi-omura.info

The primary microorganism identified as a producer of TAN 420F is Streptomyces hygroscopicus subsp. tsukechiensis. nih.gov Research and patent literature detail the isolation of specific strains capable of producing this compound. Notably, strains designated as C-41206 and C-41125 were identified as producers, with strain C-41206 being a particularly effective source of TAN 420F. nih.gov These strains are cultivated from soil samples, a common source for discovering novel antibiotic-producing actinomycetes. nih.gov The identification process involves detailed morphological and physiological characterization to classify them within the Streptomyces hygroscopicus species, a bacterium first described by Hans Laurits Jensen in 1931. nih.govnih.gov

Table 1: Producing Strains of this compound

Strain DesignationProducing MicroorganismCompound ProducedReference
C-41206Streptomyces hygroscopicus subsp. tsukechiensisTAN 420F nih.gov
C-41125Streptomyces hygroscopicus subsp. tsukechiensisTAN 420F nih.gov
AM-3672Streptomyces hygroscopicusHerbimycin A nih.govacs.org

While Streptomyces hygroscopicus subsp. tsukechiensis is the specifically cited producer of TAN 420F, the broader family of related benzoquinone ansamycins, including herbimycins and geldanamycin (B1684428), are produced by various strains of Streptomyces hygroscopicus. nih.govasm.org For instance, S. hygroscopicus strain AM-3672 is known to produce Herbimycin A. nih.gov The genus Streptomyces is exceptionally diverse, and different species or even different strains within the same species can produce unique variants of a core chemical structure. satoshi-omura.infowikipedia.org Researchers have also isolated herbimycin-producing Streptomyces from unique environments such as thermal vents, indicating a broader distribution of producers than initially understood. nih.gov

Cultivation and Fermentation Strategies for Metabolite Production

The generation of this compound relies on controlled fermentation processes where the producing microorganism is cultured under specific conditions to maximize the yield of the desired secondary metabolite.

Optimizing culture conditions is a critical step for enhancing the production of TAN 420F. This involves carefully balancing the nutritional and environmental parameters of the fermentation broth. medchemexpress.comnih.gov For the cultivation of Streptomyces hygroscopicus subsp. tsukechiensis, a specific medium composition has been found to be effective. nih.gov The process requires a suitable combination of carbon and nitrogen sources, along with essential minerals, maintained at an optimal pH and temperature. nih.govresearchgate.net Aeration is also crucial for the growth of these aerobic bacteria.

Table 2: Example Culture Medium for S. hygroscopicus subsp. tsukechiensis

ComponentConcentration (g/L)RoleReference
Glucose20Carbon Source nih.gov
Soluble Starch20Carbon Source nih.gov
Polypeptone10Nitrogen Source nih.gov
Meat Extract5Nitrogen/Growth Factor Source nih.gov
Yeast Extract5Nitrogen/Vitamin Source nih.gov
Sodium Chloride3Osmotic Balance nih.gov
Calcium Carbonate4pH Buffering nih.gov
Initial pH 7.0Optimal Growth Condition nih.gov

The industrial-scale production of antibiotics like TAN 420F is achieved through fermentation in large-scale bioreactors, which can hold volumes of 100,000 to 150,000 liters or more. acs.org This process is typically conducted as a batch or fed-batch operation. medchemexpress.com In a batch process, the bioreactor is filled with the culture medium, inoculated with the microorganism, and the fermentation proceeds without the further addition of nutrients. Critical parameters such as temperature, pH, oxygen concentration, and nutrient levels are rigorously controlled to ensure optimal conditions for antibiotic synthesis. acs.org Since antibiotics are secondary metabolites, their production phase usually begins after the primary growth phase of the microorganism. Therefore, the population size must be carefully managed to achieve maximum yield before the cells begin to die. acs.orgmedchemexpress.com Once fermentation is complete, the antibiotic is extracted from the culture broth and purified. acs.org

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound (Herbimycin A) is a complex, multi-step process encoded by a dedicated cluster of genes within the Streptomyces genome. nih.govasm.org The pathway is characteristic of benzoquinone ansamycin (B12435341) antibiotics and involves a modular enzymatic assembly line. nih.gov

The core structure of TAN 420F is assembled by a Type I modular polyketide synthase (PKS). nih.govasm.org These PKS enzymes are large, multifunctional proteins organized into modules. Each module is responsible for one cycle of chain elongation, adding a specific building block to the growing polyketide chain. nih.gov

The key steps in the biosynthetic pathway are:

Starter Unit Formation: The biosynthesis begins with the creation of a unique starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govasm.org This molecule forms the aromatic core to which the polyketide chain will be attached.

Polyketide Chain Elongation: The PKS machinery then carries out seven successive rounds of elongation, using extender units derived from malonyl-CoA and methylmalonyl-CoA. nih.gov Each of the seven PKS modules contains the necessary enzymatic domains (such as ketosynthase, acyltransferase, and ketoreductase) to add and modify the growing chain. nih.gov This "assembly line" process results in the formation of the nascent polyketide backbone. nih.gov

Post-PKS Tailoring: After the full polyketide chain is synthesized and released from the PKS enzyme, it undergoes a series of modifications by "tailoring" enzymes. nih.govasm.org These modifications for Herbimycin A include oxidations and specific O-methylations that are distinct from those for the related compound geldanamycin, leading to the final structure of the antibiotic. nih.gov It is these final tailoring steps that create the specific chemical identity of TAN 420F.

This intricate biosynthetic process highlights the sophisticated metabolic capabilities of Streptomyces bacteria. nih.govasm.org

Genetic Basis of this compound Biosynthesis in Streptomyces Strains

The blueprint for the biosynthesis of Herbimycin A is encoded within a large biosynthetic gene cluster (BGC) in the genome of the producing organism, Streptomyces hygroscopicus. nih.govjst.go.jp The biosynthesis of antibiotics in Streptomyces is typically directed by a set of genes physically clustered together on the chromosome. nih.govnih.gov For Herbimycin A, this cluster is designated as the hbm gene cluster.

Through genomic sequencing of S. hygroscopicus AM 3672, a 115-kilobase DNA segment containing the hbm cluster has been identified and characterized. nih.gov This cluster contains 35 open reading frames (ORFs) that code for the various proteins required for the antibiotic's assembly and modification. nih.gov Central to this cluster are three exceptionally large ORFs—A1, A2, and A3—which encode for the Type I polyketide synthase (PKS). nih.gov This multi-enzyme complex is responsible for assembling the core polyketide chain of the molecule. The modular nature of these PKS genes is a hallmark of this biosynthetic pathway. nih.gov

In addition to the core PKS genes, the cluster contains genes responsible for post-PKS modifications, which are crucial for the final structure and activity of Herbimycin A. nih.gov The regulation of these gene clusters is intricate, involving cluster-situated regulators (CSRs) that connect the antibiotic's production to the organism's broader physiological and environmental state. nih.govnih.gov

Table 1: Key Genes in the Herbimycin A (TAN 420F) Biosynthetic Cluster This table summarizes the primary genes and their functions within the *hbm cluster.*

Gene(s) Encoded Protein/Enzyme Function in Biosynthesis Citation
hbm A1, A2, A3 Type I Polyketide Synthase (PKS) Assembles the polyketide backbone of the ansa chain. nih.gov
hbmN Carbamoyltransferase Involved in post-PKS modification steps. nih.gov
Various ORFs Tailoring Enzymes Perform modifications such as hydroxylation, methylation, and amidation. nih.gov

Role of Specific Enzymes and Cofactors in the Biosynthetic Cascade (e.g., F420-dependent enzymes)

The biosynthesis of complex natural products like TAN 420F involves a series of challenging enzymatic redox reactions. semanticscholar.org A key player in many of these transformations within Actinobacteria is the cofactor F420. semanticscholar.orgasm.org Cofactor F420 is a deazaflavin, structurally similar to the more common flavin cofactors (FAD, FMN), but with distinct electrochemical properties that make it particularly suited for low-potential, two-electron redox reactions. asm.orgmdpi.com It functions as a cellular hydride carrier, where its reduced form, F420H₂, provides the necessary reducing equivalents for specific biosynthetic steps. semanticscholar.orgnih.gov

Within the context of antibiotic biosynthesis in Streptomyces, F420-dependent oxidoreductases are crucial. asm.orgmdpi.com These enzymes catalyze a wide range of reactions, including reductions of C=C bonds, ketones, and imines, which are common steps in the maturation of polyketide-derived molecules. asm.orgresearchgate.net While the direct role of a specific F420-dependent enzyme in the TAN 420F pathway is an area of ongoing research, the presence of homologous enzymes in related antibiotic biosynthetic clusters suggests their importance. mdpi.comresearchgate.net These enzymes are part of two major superfamilies: the flavin/deazaflavin-dependent oxidoreductases (FDORs) and the luciferase-like hydride transferases (LLHTs). researchgate.net The reduction of the oxidized F420 cofactor is often coupled to the oxidation of NADPH by an F420:NADPH oxidoreductase (Fno), ensuring a steady supply of the reduced cofactor for biosynthesis. mdpi.com

Interconversion of Quinone and Hydroquinone (B1673460) Forms within the TAN-420 Complex

A defining characteristic of the benzoquinone ansamycins, including TAN 420F, is the presence of a quinone moiety. This functional group is central to their biological activity. The quinone can exist in equilibrium with its reduced hydroquinone form, and this redox interconversion is a critical aspect of its chemistry. nih.govresearchgate.net

The process involves the transfer of two electrons and two protons. The hydroquinone form can be oxidized to the quinone, and conversely, the quinone can be reduced back to the hydroquinone. researchgate.netrsc.org This reversible process can proceed through a semiquinone radical intermediate. researchgate.net In solution, a 1:1 mixture of a quinone and its corresponding hydroquinone can form a charge-transfer complex known as a quinhydrone, which often has a distinct dark color. nih.govresearchgate.net The ability to cycle between these two states is fundamental to the role of quinone-containing compounds in biological electron transport. The redox potential of this interconversion is a key determinant of the molecule's reactivity. nih.gov

Chemical Synthesis Approaches for this compound (Herbimycin A)

The complex structure of Herbimycin A (TAN 420F), with its ansa-bridge and multiple stereocenters, presents a significant challenge for total chemical synthesis. nih.govnih.gov

Design and Synthesis of Core Structures

The total synthesis of Herbimycin A is a convergent process, typically involving the separate synthesis of two major fragments: the C8-C20 ansa-chain and the aromatic core, which are later coupled. elsevierpure.com

One successful strategy for the ansa-chain involves using a chiral γ-lactone as a key synthon for the C11-C15 portion. nih.govacs.org This approach allows for the use of well-established catalytic asymmetric reactions, such as Sharpless asymmetric dihydroxylation, to install the necessary stereocenters with high control. acs.org Another approach has utilized allylmetals to control the stereochemistry at several key centers (C6, C7, C10, C11, and C12) of the aliphatic chain. nih.govacs.org The final macrocyclic ring structure of the ansa-bridge is often formed using a ring-closing metathesis reaction to establish the required (Z)-double bond. nih.govacs.org

The synthesis of the aromatic portion, the benzoquinone core, is accomplished separately and then coupled with the completed ansa-chain to form the final macrocycle. elsevierpure.com

Stereochemical Considerations in Total Synthesis

The Herbimycin A molecule contains several stereogenic centers, and controlling their configuration is a primary challenge in its total synthesis. nih.govnih.gov The absolute stereochemistry of the molecule was elucidated through its first total synthesis. elsevierpure.com

Various stereoselective synthesis strategies have been employed to address this challenge. For instance, the use of chiral auxiliaries, such as N-tert-sulfinyl imines, can effectively control the stereochemical outcome of nucleophilic additions to create new stereocenters. mdpi.com Asymmetric reactions are fundamental to the synthesis. For example, Sharpless asymmetric dihydroxylation has been used to create the diol at C10 and C11 with high enantioselectivity. acs.org Furthermore, diastereoselective reductions are necessary to set the stereochemistry of hydroxyl groups, such as the one at C7. acs.org The synthesis reported by Yan et al. achieved the construction of the C8-C20 fragment through a strategy that relied on a chiral γ-lactone, leading to a highly efficient and stereocontrolled synthesis in 19 linear steps. nih.govacs.org Similarly, the synthesis by Canova et al. employed allylmetals for stereocontrol and a ring-closing metathesis for the macrocycle formation. nih.govfigshare.com These sophisticated methods are essential to produce the single, biologically active stereoisomer of Herbimycin A.

Molecular Mechanisms of Action of Antibiotic Tan 420f in Biological Systems

Heat Shock Protein 90 (Hsp90) Inhibition by Antibiotic TAN 420F

Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are key mediators of cell growth, differentiation, and survival. bioaustralis.commdpi.com TAN 420F disrupts the normal functioning of this chaperone, leading to widespread effects on cellular homeostasis.

Binding Interactions with Hsp90 Chaperone Complex

This compound, as a member of the ansamycin (B12435341) family of antibiotics, exerts its inhibitory effect by directly binding to the Hsp90 protein. nih.gov Specifically, it targets the highly conserved N-terminal ATP-binding pocket of Hsp90. medchemexpress.com This binding is competitive with ATP, meaning that the presence of TAN 420F prevents the nucleotide from binding and initiating the chaperone cycle. medchemexpress.com The chaperone cycle, which is dependent on ATP hydrolysis, is crucial for Hsp90 to process and stabilize its client proteins. wikipedia.org By occupying the ATP-binding site, TAN 420F locks the chaperone in a non-functional state, effectively halting its activity. medchemexpress.com The Hsp90 chaperone machinery is a complex system involving several co-chaperones such as Hsp70, Hop, and p23, which assemble to manage client protein folding and maturation. mdpi.com Inhibition by TAN 420F disrupts these dynamic interactions, preventing the formation of mature, functional chaperone-client complexes. mdpi.commedchemexpress.com

Destabilization and Proteasomal Degradation of Hsp90 Client Proteins

With the Hsp90 chaperone cycle arrested by TAN 420F, its client proteins are left in an unstable, misfolded state. nih.gov Unable to achieve their proper conformation, these client proteins become targets for the cell's quality control machinery. nih.gov The cell recognizes them as aberrant and tags them for destruction via the ubiquitin-proteasome pathway. nih.govcancer.gov An E3 ubiquitin ligase, such as CHIP (C-terminus of Hsp70-interacting protein), is often recruited to the stalled Hsp90-client complex, leading to the ubiquitination of the client protein. nih.gov This polyubiquitin (B1169507) tag serves as a signal for the 26S proteasome, a large protein complex that degrades the targeted protein into smaller peptides. bioaustralis.com Consequently, the cellular levels of numerous Hsp90-dependent proteins are depleted. nih.govcancer.gov

Table 1: Key Hsp90 Client Proteins Affected by Hsp90 Inhibition

Client Protein CategoryExamplesRole in Cancer
Protein Kinases Akt, B-Raf, C-Raf, EGFR, Her-2, Met, VEGFRSignal transduction, cell proliferation, angiogenesis
Transcription Factors HIF-1α, mutant p53Regulation of gene expression, response to hypoxia
Other Proteins hTERTTelomere maintenance, immortalization

This table provides examples of the diverse range of oncogenic proteins that are clients of Hsp90 and are consequently degraded following inhibition by compounds like TAN 420F. mdpi.comstatpearls.com

Impact on Cellular Processes Regulated by Hsp90 (e.g., Cell Cycle, Cell Growth, Cell Survival)

The degradation of a wide array of Hsp90 client proteins has profound consequences for the cell. Many of these clients are oncoproteins that drive malignant behavior. mdpi.comstatpearls.com By promoting their degradation, TAN 420F simultaneously disrupts multiple signaling pathways that are essential for cancer cells.

Cell Cycle: Hsp90 inhibition leads to the degradation of key cell cycle regulators. This can cause cell cycle arrest, often at the G2/M phase, preventing the cells from dividing. mdpi.comnih.gov

Cell Growth: The depletion of growth factor receptors and downstream signaling kinases, such as Akt and Raf-1, inhibits proliferative signals, thereby suppressing tumor cell growth. bioaustralis.comcuemath.com

Cell Survival: Hsp90 protects many anti-apoptotic proteins from degradation. Its inhibition leads to the promotion of apoptosis (programmed cell death) as these survival signals are lost. nih.govmdpi.com

Modulation of Protein Tyrosine Kinase Activity by this compound

In addition to its well-established role as an Hsp90 inhibitor, TAN 420F (Herbimycin A) was initially identified for its ability to directly inhibit protein tyrosine kinases. caymanchem.com These enzymes are critical components of signal transduction pathways that control cellular proliferation, differentiation, and survival. statpearls.com

Inhibition of Non-Receptor Tyrosine Kinases (e.g., Src Family Kinases, Bcr-Abl)

TAN 420F demonstrates potent inhibitory activity against several non-receptor tyrosine kinases. caymanchem.com These kinases are located in the cytoplasm and are often constitutively activated in cancer cells, leading to uncontrolled growth signals. mdpi.com Research has shown that TAN 420F effectively blocks the activity of kinases from the Src family (e.g., Src, Yes) and is a notable inhibitor of the Bcr-Abl fusion protein. caymanchem.com The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). biomol.comtoku-e.com By inhibiting Bcr-Abl, TAN 420F can block the downstream signaling pathways that drive the proliferation of leukemic cells. caymanchem.combiomol.com

Table 2: Inhibitory Activity of TAN 420F (Herbimycin A) against Tyrosine Kinases

Kinase TargetIC₅₀ ValueKinase FamilyAssociated Disease
Bcr-Abl5 μMAbl familyChronic Myeloid Leukemia (CML)
SrcEffective at 5 μMSrc familyVarious cancers
YesEffective at 5 μMSrc familyVarious cancers
FpsEffective at 5 μMFes family
RosEffective at 5 μMReceptor Tyrosine Kinase
ErbBEffective at 5 μMEGFR/ErbB familyVarious cancers

This table summarizes the known inhibitory targets of TAN 420F (Herbimycin A), highlighting its effect on key non-receptor tyrosine kinases. Data is based on findings for Herbimycin A. caymanchem.com

Analysis of Binding Domains and Specificity (e.g., SH domain binding)

The specificity of kinase inhibitors is determined by their interaction with specific domains within the kinase protein. While many tyrosine kinase inhibitors target the ATP-binding site, the precise mechanism of interaction for TAN 420F also relates to its primary action on Hsp90. mdpi.combiomol.com Many oncogenic kinases, including Src and Bcr-Abl, are client proteins of Hsp90. bioaustralis.comstatpearls.com Therefore, the inhibition of these kinases by TAN 420F is largely a consequence of Hsp90 inhibition, which leads to the kinase's destabilization and degradation, rather than direct competition at the kinase's active site in all cases. nih.gov

The Src Homology 2 (SH2) domain is a critical protein-protein interaction module that recognizes and binds to phosphorylated tyrosine residues on other proteins, propagating signals downstream. While TAN 420F's primary mechanism is Hsp90 inhibition, the resulting degradation of kinases like Src disrupts the entire signaling cascade that relies on SH2 domain interactions. By eliminating the kinase itself, TAN 420F effectively prevents it from phosphorylating its substrates, thereby blocking the recruitment of SH2 domain-containing proteins and halting the signal transduction pathway.

Effects on Downstream Signaling Pathways and Cellular Functions

The biological activity of many therapeutic agents is mediated through their impact on intracellular signaling cascades. While direct and exhaustive research on the downstream signaling effects of Antibiotic TAN-420F is not extensively documented, the known actions of similar compounds and general antibiotic-induced cellular responses provide a framework for understanding its potential mechanisms.

Antibiotics can trigger a variety of downstream signaling pathways that influence cellular functions ranging from proliferation to cell death. For instance, some antibiotics have been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical regulators of cellular responses to external stimuli. The activation of specific MAPKs, such as p38 and JNK, is often associated with cellular stress responses, including those induced by DNA damage, a known effect of some classes of antibiotics. wvu.edu The activation of these kinases can, in turn, influence the expression of genes involved in cell cycle arrest and apoptosis.

Furthermore, antibiotic-induced stress can lead to the generation of reactive oxygen species (ROS), which act as second messengers in various signaling pathways. ROS can influence the activity of transcription factors and protein kinases, thereby altering cellular metabolism and survival pathways. The pleiotropic effects of antibiotics on T-cell metabolism, for example, highlight how these compounds can modulate immune responses through interference with mitochondrial function and subsequent alterations in signaling pathways like the NF-κB and IL-13 signaling pathways. nih.gov

Induction of Apoptosis by Antibiotic TAN-420F

Apoptosis, or programmed cell death, is a crucial physiological process for the removal of damaged or unwanted cells. A growing body of evidence suggests that many antibiotics exert their therapeutic effects, particularly in an anti-tumor context, by inducing apoptosis in target cells.

The induction of apoptosis by antibiotics can be initiated through various mechanisms. One common trigger is the induction of DNA damage. wvu.edu For some antibiotics, this can occur through the inhibition of enzymes essential for DNA replication and repair, such as topoisomerases, or through the generation of DNA-damaging free radicals. Once DNA damage is detected, cellular surveillance mechanisms activate signaling pathways that converge on the machinery of programmed cell death.

Another significant mechanism involves the disruption of mitochondrial function. The mitochondria play a central role in the intrinsic pathway of apoptosis. Certain antibiotics can compromise the integrity of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. wvu.edu This release is a critical event that initiates the caspase cascade, ultimately leading to the execution of the apoptotic program. The AAL toxins, for example, which are sphinganine (B43673) analog mycotoxins, induce cell death in tomato plants through mechanisms that exhibit hallmarks of apoptosis, including DNA fragmentation. nih.gov This suggests that even in different biological kingdoms, similar pathways of programmed cell death can be triggered by external agents.

Caspases are a family of cysteine proteases that are the central executioners of apoptosis. The activation of these enzymes occurs in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated in response to pro-apoptotic signals. wvu.edu Caspase-9 is a key component of the apoptosome, which forms upon the release of cytochrome c from the mitochondria, and its activation is a hallmark of the intrinsic apoptotic pathway. wvu.edu Caspase-8, on the other hand, is typically activated by extrinsic death receptor-mediated pathways.

Once activated, initiator caspases cleave and activate effector caspases, such as caspase-3 and caspase-7. wvu.edu These effector caspases are responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov Studies on anthracyclines, another class of antibiotics, have shown that caspase activation is an early and crucial event in the induction of apoptosis. nih.gov The activation of caspases can be detected before other markers of apoptosis, such as phosphatidylserine (B164497) exposure, become apparent. nih.gov

Apoptotic Event Key Molecules/Processes Involved Typical Antibiotic Inducers (by Analogy)
Initiation DNA Damage, Mitochondrial Disruption, Death Receptor ActivationAnthracyclines, β-lactams wvu.edunih.gov
Signaling p38/JNK MAPK activation, Cytochrome c releaseβ-lactams wvu.edu
Execution Caspase-9, Caspase-8, Caspase-3, Caspase-7 activationAnthracyclines, β-lactams wvu.edunih.gov
Hallmarks DNA fragmentation, Chromatin condensation, Phosphatidylserine exposureGeneral bactericidal antibiotics nih.gov

Other Molecular Interactions and Regulatory Effects

Beyond the direct induction of apoptosis, antibiotics can modulate other critical cellular pathways that regulate inflammation, survival, and cellular responses to stress.

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immunity, and cell survival. nih.gov The canonical NF-κB pathway is activated by a variety of stimuli, including inflammatory cytokines like TNF-α. researchgate.netyoutube.com This activation involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, which allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate gene transcription. youtube.comyoutube.com

The inhibition of NF-κB activation is a significant therapeutic strategy for various inflammatory diseases and cancers. nih.gov Some small molecules have been shown to inhibit NF-κB by targeting different steps in its activation pathway. For instance, certain compounds can inhibit the IKK complex, which is responsible for phosphorylating IκB. nih.gov While direct evidence for TAN-420F is lacking, the ability of other complex natural products to modulate NF-κB signaling suggests a potential mechanism of action. The inhibition of NF-κB can sensitize cells to apoptosis, as many of the genes transcribed by NF-κB are anti-apoptotic.

Phospholipase C-gamma 1 (PLC-γ1) is a key enzyme in signal transduction, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The activity of PLC-γ1 is often regulated by tyrosine phosphorylation, typically downstream of growth factor receptor activation. nih.gov The phosphorylation of specific tyrosine residues on PLC-γ1 can increase its catalytic activity, leading to the propagation of intracellular signals that influence cell growth, differentiation, and motility. nih.govnih.gov

Signaling Molecule Function Potential Interaction with Antibiotics (by Analogy)
NF-κB Transcription factor for inflammation and cell survival genes. nih.govInhibition of activation, leading to pro-apoptotic effects. nih.gov
PLC-γ1 Signal transduction enzyme producing second messengers. nih.govIndirect modulation of phosphorylation and activity.

Mechanisms Underlying Anti-angiogenic Activity of Antibiotic TAN-420F

Antibiotic TAN-420F, also known as Herbimycin A, exhibits significant anti-angiogenic properties by interfering with key processes in endothelial cells that are fundamental to the formation of new blood vessels. Its mechanism of action is primarily centered on the inhibition of tyrosine kinase signaling pathways, which are crucial for endothelial cell proliferation, migration, and differentiation in response to pro-angiogenic growth factors.

Research has demonstrated that TAN-420F effectively impairs the proliferation of endothelial cells, a critical step in angiogenesis. scispace.comscience.gov Studies on cultured capillary endothelial cells have quantified this inhibitory effect, revealing a potent cytostatic activity. newjerseywoundhealing.org This inhibition is linked to its ability to block non-receptor tyrosine kinases, such as those in the Src family, and the heat shock protein 90 (Hsp90). scispace.comscience.gov By inhibiting these molecules, TAN-420F disrupts the downstream signaling cascades that promote cell cycle progression and survival.

One of the primary targets of TAN-420F's anti-angiogenic action is the signaling pathway of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. ahajournals.org TAN-420F has been shown to inhibit VEGF-induced proliferation of bovine retinal microvascular endothelial cells in a dose-dependent manner. ahajournals.org The mechanism for this involves the inhibition of c-Src, a tyrosine kinase that is a substrate for VEGF receptors. ahajournals.org By blocking c-Src, TAN-420F effectively curtails the mitogenic signals initiated by VEGF. Furthermore, the compound has been observed to inhibit the formation of capillary-like tube structures by endothelial cells, another essential step in the formation of a vascular network. ahajournals.org This inhibitory action on VEGF-mediated processes extends to reducing vascular permeability, a phenomenon often associated with angiogenesis.

In addition to its effects on the VEGF pathway, TAN-420F also impacts the signaling of basic Fibroblast Growth Factor (bFGF), another important pro-angiogenic factor. The compound has been shown to prevent the bFGF-induced upregulation of the intermediate-conductance Ca2+-activated K+ channel (IKCa1) in human microvascular endothelial cells. ahajournals.org The upregulation of this channel is a necessary step for endothelial cell proliferation stimulated by bFGF. ahajournals.org This indicates that TAN-420F can interfere with the proliferative signals of multiple, distinct angiogenic pathways. While both genistein (B1671435) and herbimycin A (TAN-420F) are noted as tyrosine kinase inhibitors that can prevent bFGF-induced effects, the detailed comparative potency of TAN-420F specifically against bFGF-induced proliferation versus VEGF-induced proliferation requires further elucidation. ahajournals.org

The anti-angiogenic activity of TAN-420F has been demonstrated in various in vitro and in vivo models. In a rat model of retinopathy of prematurity, administration of the compound led to a significant decrease in pre-retinal neovascularization. ahajournals.org This underscores the potential of TAN-420F to inhibit pathological angiogenesis in a physiological setting.

Interactive Data Table: Effect of Antibiotic TAN-420F on Endothelial Cell Proliferation

CompoundCell TypeAssayIC₅₀ (µg/mL)Source
Antibiotic TAN-420FCapillary Endothelial CellsProliferation Assay0.013 newjerseywoundhealing.org

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Interactive Data Table: In Vivo Anti-Angiogenic Activity of Antibiotic TAN-420F

Animal ModelTreatmentOutcomeReduction in Neovascularizationp-valueSource
Rat Model of Retinopathy of PrematurityInjection 1 day post-oxygen exposureInhibition of pre-retinal neovascularization63%0.0029 ahajournals.org
Rat Model of Retinopathy of PrematurityInjection 3 days post-oxygen exposureInhibition of pre-retinal neovascularization41%0.031 ahajournals.org

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Spectrum of Biological Activities of Antibiotic Tan 420f in Pre Clinical Models

Antimicrobial Efficacy and Spectrum

While primarily investigated for its other properties, initial studies have suggested that the broader TAN-420 complex, to which TAN-420F belongs, possesses antimicrobial capabilities. However, specific quantitative data on the antimicrobial spectrum of TAN-420F remains limited in publicly available research.

Antibacterial Activity (e.g., against Gram-positive bacteria)

The ansamycin (B12435341) class of antibiotics, which includes TAN-420F (presumed to be identical to Herbimycin A), is known to exhibit activity against many Gram-positive bacteria. nih.gov Research on other ansamycins has shown inhibitory effects against various bacterial species. researchgate.netnih.gov However, specific Minimum Inhibitory Concentration (MIC) values for TAN-420F against Gram-positive bacteria are not extensively documented in the reviewed literature. One study noted that herbimycin A and its derivative, dihydroherbimycin A, exhibited only weak antibacterial activities against Bacillus subtilis ATCC 6633 and Micrococcus luteus ATCC 9341. researchgate.net

Antifungal Activity

Antiprotozoal Activity

The potential of TAN-420F as an antiprotozoal agent has been hinted at, with the patent for the related compound TAN-420E including a claim for antiprotozoan activity. mdpi.com The ansamycin class of antibiotics, in general, has been explored for activity against various protozoans. mdpi.com However, dedicated studies providing specific IC50 values of TAN-420F against different protozoal species are not detailed in the available research.

Antitumor Properties and Cellular Responses

A significant body of research has been dedicated to elucidating the antitumor properties of TAN-420F, which is widely identified in scientific literature as Herbimycin A. These studies have revealed its potent cytocidal effects and its ability to inhibit the proliferation of a wide array of cancer cell lines. The primary mechanism behind these effects is the inhibition of protein tyrosine kinases and Heat Shock Protein 90 (Hsp90). medchemexpress.comarvojournals.orgtcichemicals.comnih.gov

Cytocidal Effects on Tumor Cells

Herbimycin A, the compound synonymous with TAN-420F, has been shown to induce cell death in various tumor cells. researchgate.net This cytocidal activity is often mediated through the induction of apoptosis. For instance, studies have demonstrated that Herbimycin A can enhance the apoptotic effect of chemotherapeutic drugs on chronic myelogenous leukemia (CML) cells, such as the K562 cell line. nih.gov The compound has also been observed to induce apoptosis in anaplastic thyroid carcinoma cells. tocris.com This pro-apoptotic activity is linked to its ability to inhibit key survival signaling pathways in cancer cells.

Inhibition of Proliferation in various Cancer Cell Lines

TAN-420F, as Herbimycin A, exhibits a broad-spectrum inhibitory effect on the proliferation of numerous cancer cell lines. This has been demonstrated in various types of cancer, including colon, renal, and leukemia cell lines. researchgate.netarvojournals.org The inhibitory action is dose-dependent and has been shown to be more potent against tumor cells compared to their normal counterparts. researchgate.net The antiproliferative effect is often associated with the induction of cell cycle arrest, for example, at the S and G2/M phases in renal cell carcinoma cells.

The following table summarizes the inhibitory concentrations (IC50) of Herbimycin A (TAN-420F) against a selection of cancer cell lines as reported in various studies.

Cell LineCancer TypeIC50 ValueReference
Bcr-Abl expressing cellsLeukemia5 µM
Human Colon Tumor Cell LinesColon Cancer>40% inhibition at 125 ng/ml researchgate.net
Human Renal Cell Carcinoma LinesRenal Cancer>30% inhibition at 500 ng/ml
Anaplastic Thyroid Carcinoma CellsThyroid CancerGrowth inhibition observed tocris.com
Ph1-positive Leukemia CellsLeukemiaPreferential inhibition observed arvojournals.org

No Publicly Available Research Data Found for Antibiotic TAN-420F

Despite a comprehensive search for scientific literature and data, no information was found regarding the chemical compound "Antibiotic TAN-420F."

Multiple targeted searches were conducted to gather information on the specified biological activities of Antibiotic TAN-420F, including its role in sensitizing cancer cells, its herbicidal applications, and other potential therapeutic properties such as neuroprotective, antiviral, and antiparasitic effects. These searches, however, did not yield any specific data, research findings, or scholarly articles pertaining to this particular compound.

The inquiry included searches for:

The role of TAN-420F in sensitizing cancer cells to other therapeutic agents.

The herbicidal applications and mechanisms of TAN-420F.

The neuroprotective properties of TAN-420F.

The antiviral effects of TAN-420F.

The antiparasitic activity of TAN-420F, with a specific focus on schistosome parasites.

The lack of retrievable data prevents the creation of an article detailing the "Spectrum of Biological Activities of Antibiotic TAN-420F in Pre-clinical Models" as requested. The scientific community has not published any research that would allow for a detailed and accurate discussion of this compound's biological activities according to the provided outline.

Therefore, the generation of an article with the specified structure and content, including data tables and detailed research findings, is not possible at this time. All compound names that would have been mentioned in the article are consequently absent.

Structure Activity Relationship Sar Studies and Derivative Development of Antibiotic Tan 420f

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of Antibiotic TAN 420F (Herbimycin A) is intrinsically linked to its ability to bind to the N-terminal ATP-binding pocket of Hsp90. mdpi.comnih.gov This interaction competitively inhibits the binding of ATP, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins crucial for tumor cell survival and proliferation. acs.org The key pharmacophoric elements of TAN 420F responsible for this interaction are found in both the ansa chain and the benzoquinone core.

The benzoquinone ring is a critical component of the pharmacophore. It anchors the molecule within the Hsp90 binding pocket through a series of hydrogen bonds and hydrophobic interactions. mdpi.com Molecular docking studies have highlighted the importance of the quinone oxygen atoms and the amide group of the lactam in forming hydrogen bonds with key amino acid residues in the ATP binding site, such as Asp93, Lys58, and Thr184. nitrkl.ac.in

Rational Design and Synthesis of this compound Analogs

The rational design of TAN 420F (Herbimycin A) analogs has been a major focus of research to enhance its therapeutic potential, improve solubility, and reduce toxicity. These efforts have primarily involved modifications at the benzoquinone core and the ansa chain.

One of the most explored strategies involves modification at the C-17 position of the benzoquinone ring. This position is not directly involved in the key hydrogen bonding interactions with Hsp90, making it a suitable site for introducing new functionalities to improve pharmacokinetic properties without abolishing activity. A notable example is the synthesis of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), an analog of the structurally related geldanamycin (B1684428), which has entered clinical trials. Similar modifications have been explored for Herbimycin A.

The ansa chain has also been a target for rational design. The synthesis of halogenated derivatives of Herbimycin A has been reported, with some of these analogs showing higher in vivo antitumor activity against Ehrlich ascites carcinoma compared to the parent compound. mdpi.com Specifically, modifications at the 4, 5, 6, and 7-positions of the ansa chain have yielded compounds with particularly high activities. mdpi.com The total synthesis of Herbimycin A has also been achieved, which opens up possibilities for creating a wider range of analogs with modifications at various positions that are not easily accessible through semi-synthesis from the natural product. researchgate.netnih.gov

Furthermore, C15-methoxyphenylated 18-deoxy-Herbimycin A analogues have been synthesized to explore the impact of modifications at the C-15 and C-18 positions on anticancer activity and Hsp90 binding affinity. researchgate.net Another approach has been the synthesis of amido analogs of geldanamycin, where an amide group serves as an isostere for the trisubstituted alkene at the C8,9 position, simplifying the synthesis. ashpublications.org

Evaluation of Modified Compounds for Enhanced Potency, Selectivity, or Novel Activities

The evaluation of synthesized TAN 420F (Herbimycin A) analogs has been conducted through various in vitro and in vivo assays to determine their biological activity. These evaluations have focused on anticancer potency, selectivity, and effects on specific cellular processes.

Several halogenated and other related derivatives of Herbimycin A demonstrated higher in vivo activity against Ehrlich ascites carcinoma than the parent compound. mdpi.com Derivatives modified at the 4, 5, 6, and 7-positions of the ansa chain were found to be particularly potent. mdpi.com

19-allylaminoherbimycin A was found to be highly effective in inducing the differentiation of K562 human leukemic cells. researchgate.net Interestingly, while the parent Herbimycin A was a more potent growth inhibitor, the 19-allylamino derivative showed superior differentiation-inducing activity, suggesting that chemical modifications can modulate the specific biological effects of the compound. researchgate.net

The inhibitory concentration (IC50) values of Herbimycin A and its analogs against various cancer cell lines provide a quantitative measure of their potency. For example, Herbimycin A inhibited PDGF-induced DNA synthesis with an IC50 value of 0.17 ± 0.07 μM. It also inhibited collagen type I-induced platelet aggregation with an IC50 of 0.9 μM. The evaluation of C15-methoxyphenylated 18-deoxy-herbimycin A analogues also provided valuable data on their in vitro anticancer activity and Hsp90 binding affinity. chemdiv.com

Below is an interactive data table summarizing the IC50 values for Herbimycin A in different assays.

CompoundAssayCell Line/SystemIC50 (μM)Reference
Herbimycin APDGF-induced DNA synthesis inhibitionRat Aortic Smooth Muscle Cells0.17 ± 0.07
Herbimycin ACollagen type I-induced platelet aggregation inhibitionHuman Platelets0.9

Chemical Modification Strategies for Ansamycin (B12435341) Antibiotics

A variety of chemical modification strategies have been employed for ansamycin antibiotics, including TAN 420F (Herbimycin A), to generate derivatives with improved properties. These strategies can be broadly categorized into modifications of the aromatic core and the ansa chain.

Modification of the Aromatic Core: The benzoquinone core of benzenoid ansamycins like Herbimycin A and the related geldanamycin is a frequent target for modification. A common strategy is the nucleophilic substitution at the C-17 and C-19 positions. aacrjournals.org This has been used to introduce a wide range of substituents, including amines, to improve solubility and other pharmacokinetic properties. The conversion of the benzoquinone core into a benzoxazole (B165842) has also been explored, which can influence anticancer activity and selectivity. acs.org

Modification of the Ansa Chain: The ansa chain offers multiple sites for chemical modification. Halogenation at various positions of the ansa chain has been shown to enhance the antitumor activity of Herbimycin A. mdpi.com The double bonds within the ansa chain can also be modified, for example, through reduction. A herbimycin analog with a reduced double bond in the ansa chain showed moderate anticancer activity. nih.gov The stereochemistry of the substituents on the ansa chain is crucial, and total synthesis provides a powerful tool to create analogs with altered stereocenters to probe their impact on biological activity. researchgate.net

Biosynthetic and Mutasynthetic Approaches: In addition to traditional chemical synthesis, biosynthetic and mutasynthetic approaches offer powerful strategies for generating novel ansamycin derivatives. These techniques involve the genetic manipulation of the producing microorganism to incorporate different precursor units into the ansamycin structure, leading to the creation of analogs that would be difficult to synthesize chemically. nih.gov

Methodologies and Research Techniques for Investigating Antibiotic Tan 420f

Biochemical and Cell-Based Assays for Target Engagement

Cell-based assays (CBAs) are crucial for quantifying biological activity, cytotoxicity, and biochemical mechanisms in a physiologically relevant context. springernature.com They allow for the simultaneous assessment of multiple compound characteristics and are predictive tools for therapeutic response. nih.gov The investigation of TAN-420F's interaction with its molecular targets relies heavily on a suite of biochemical and cellular assays. springernature.comresearchgate.net These assays confirm direct binding to targets like Heat shock protein 90 (Hsp90) and measure the downstream consequences of this interaction within the cell. researchgate.net

In Vitro Kinase Assays for Tyrosine Kinase Inhibition

While initially classified as a tyrosine kinase inhibitor, studies have revealed that the mechanism of TAN-420F (Geldanamycin) is not direct enzymatic inhibition. nih.govnih.gov Instead, it disrupts kinase-mediated signaling by binding to Hsp90, a chaperone protein essential for the stability and function of numerous kinases. nih.gov This binding leads to the premature degradation of Hsp90-dependent kinases, including both tyrosine and serine/threonine kinases, via the proteasome pathway. nih.govresearchgate.net

Research on Her-2-positive malignant cell lines demonstrates this indirect inhibition. Short-term treatment with Geldanamycin (B1684428) was shown to block the ligand-induced activation of the Her-2/neu receptor tyrosine kinase without altering the receptor's expression level. nih.gov Longer exposure led to a decrease in Her-2 protein expression and its autophosphorylation activity. nih.gov The compound's effects were not limited to Her-2, as it also inhibited the non-receptor tyrosine kinase Fyn. nih.gov This indicates that its "kinase inhibition" is a result of promoting the degradation of these client proteins rather than direct competition at the kinase active site. nih.govresearchgate.net

Hsp90 Binding and Client Protein Turnover Assays

The primary mechanism of TAN-420F is its high-affinity binding to the N-terminal ATP/ADP-binding pocket of Heat shock protein 90 (Hsp90), one of the most abundant molecular chaperones in eukaryotic cells. nih.govresearchgate.net This interaction is fundamental to its anticancer effects. nih.gov

Hsp90 Binding Assays A principal technique for quantifying the binding of inhibitors to Hsp90 is the Fluorescence Polarization (FP) assay . nih.govresearchgate.netresearchgate.net This method is well-suited for high-throughput screening. nih.gov The assay's core principle is the competition between a fluorescently-labeled Hsp90 inhibitor (such as a BODIPY- or FITC-labeled Geldanamycin) and a test compound for binding to purified Hsp90 protein. nih.govresearchgate.net When the fluorescent probe is bound to the large Hsp90 protein, it tumbles slowly in solution, resulting in a high polarization value. nih.gov If a test compound successfully competes for the binding site, the smaller fluorescent probe is displaced, tumbles more rapidly, and emits depolarized light, leading to a measurable decrease in fluorescence polarization. researchgate.net The concentration of the test compound that causes a 50% reduction in the probe's binding (IC₅₀) can then be determined. researchgate.net Studies have demonstrated that Geldanamycin and its analogs exhibit slow, tight binding to purified Hsp90. nih.gov

Below is a table summarizing the binding affinities of Geldanamycin and related compounds to Hsp90 as determined by FP assays.

Interactive Data Table: Hsp90 Binding Affinity of Geldanamycin and Analogs
Compound Assay Type Target Binding Affinity (IC₅₀/EC₅₀) Reference
Geldanamycin Fluorescence Polarization Hsp90α 1.1 µM researchgate.net
PU24FCl Fluorescence Polarization Hsp90α Not specified nih.gov
ADP Fluorescence Polarization Hsp90α Not specified nih.gov
ATP Fluorescence Polarization Hsp90α Not specified nih.gov
Compound 3 Fluorescence Polarization Hsp90 20.1 µM researchgate.net
Compound 5 Fluorescence Polarization Hsp90 2.2 µM researchgate.net
Compound 6 Fluorescence Polarization Hsp90 1.1 µM researchgate.net

Client Protein Turnover Assays Hsp90 is essential for the stability and function of a wide array of "client proteins," many of which are critical for cancer cell survival and proliferation, such as Akt, Raf-1, and mutated p53. nih.govmdpi.com Inhibition of Hsp90 by TAN-420F disrupts the chaperone's function, leading to the misfolding and subsequent degradation of these client proteins, often through the ubiquitin-proteasome pathway. researchgate.netmdpi.comaacrjournals.org

The rate of this degradation, or client protein turnover, is a key measure of TAN-420F's activity in cells. The most common method to assess this is Western Blot analysis . aacrjournals.orgnih.gov Cells are treated with the compound for various times and at different concentrations. aacrjournals.org Subsequently, cell lysates are prepared, and the total protein concentration is measured using methods like the Bradford protein assay. nih.gov Specific proteins are then separated by size using sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. nih.gov The membrane is probed with antibodies specific to Hsp90 client proteins (e.g., HIF-1α, Akt, HER-2/neu) to quantify their levels. aacrjournals.orgaacrjournals.org A reduction in the level of a client protein following treatment indicates that the inhibitor is engaged with Hsp90 and is actively promoting client protein degradation. aacrjournals.org For example, treatment of prostate cancer cells with Geldanamycin was shown to induce a dose- and time-dependent degradation of HIF-1α protein without affecting its mRNA levels, confirming the effect was at the protein stability level. aacrjournals.org

Apoptosis Induction Assays (e.g., Caspase Activity, Annexin V Staining)

By disrupting the function of pro-survival client proteins, TAN-420F can trigger programmed cell death, or apoptosis. aacrjournals.org Several assays are used to detect and quantify this process.

Annexin V Staining: A common method to detect early-stage apoptosis is through Annexin V staining coupled with flow cytometry . aatbio.comthermofisher.comthermofisher.comnih.govnih.gov In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. nih.govnih.gov During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, exposing it to the extracellular environment. nih.govnih.gov Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome like FITC. aatbio.comnih.gov When added to treated cells, the fluorescent Annexin V binds to the exposed PS on apoptotic cells. nih.gov These cells can then be quantified using a flow cytometer. thermofisher.com Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells), is often used concurrently to differentiate between early and late apoptotic stages. nih.govnih.gov

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. nih.govmdpi.com The activation of "executioner" caspases, such as caspase-3 , is a key event in the apoptotic cascade. nih.govnih.gov Caspase-3 activity can be measured using fluorometric assays. researchgate.net These assays utilize a substrate peptide that is conjugated to a fluorophore. When the caspase is active, it cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity. researchgate.net Studies have shown that treatment with Hsp90 inhibitors can lead to the cleavage and activation of caspase-3, confirming the induction of apoptosis. researchgate.net

Cell Proliferation and Viability Assays

Assays that measure the impact of a compound on cell proliferation and viability are fundamental for determining its cytotoxic potential. chondrex.com These tests are used to establish the dose-dependent effects of TAN-420F on cancer cells. nih.gov

MTT Assay: The MTT assay is a widely used colorimetric method for assessing cell viability based on metabolic activity. chondrex.comnih.govnih.govthermofisher.com The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan (B1609692) product. chondrex.com The resulting insoluble formazan is solubilized with a detergent, and the absorbance of the solution is measured spectrophotometrically, typically at 570 nm. nih.govnih.gov The amount of formazan produced is directly proportional to the number of viable cells. This assay is routinely used to determine the IC₅₀ value of a compound—the concentration that inhibits cell growth by 50%. nih.govjapsonline.com

Below is a table summarizing the cytotoxic activity of Geldanamycin in various cell lines, as determined by MTT and other viability assays.

Interactive Data Table: Cytotoxic Activity (IC₅₀) of Geldanamycin in Various Cell Lines
Cell Line Cancer Type Assay Type IC₅₀ Value Reference
SK-BR-3 Breast Cancer [3H]-thymidine uptake 2 nM nih.gov
MCF7 Breast Cancer [3H]-thymidine uptake 20 nM nih.gov
OVCAR3 Ovarian Cancer [3H]-thymidine uptake 2 µM nih.gov
AB1 Murine Mesothelioma MTT Assay Low nM range nih.gov
AE17 Murine Mesothelioma MTT Assay Low nM range nih.gov
JU77 Human Mesothelioma MTT Assay Low nM range nih.gov
MSTO-211H Human Mesothelioma MTT Assay Low nM range nih.gov
NIH3T3 Murine Fibroblast MTT Assay Low nM range nih.gov
MCF-7 Human Breast Carcinoma MTT Assay 82.50 µg/ml* japsonline.com
HepG2 Human Hepatocellular Carcinoma MTT Assay 114.35 µg/ml* japsonline.com

*Note: These values are for a Geldanamycin derivative (compound 3 in the source). japsonline.com

Clonogenic Survival Assay: This assay assesses the ability of a single cell to undergo unlimited division to form a colony. It is considered a gold standard for measuring cytotoxicity. aacrjournals.org Cells are treated with the compound, then plated at low densities and allowed to grow for 1-2 weeks. aacrjournals.org The resulting colonies are stained and counted. A reduction in the number of colonies in treated samples compared to untreated controls indicates a loss of reproductive integrity and cell death. aacrjournals.org

Microbiological Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. nih.govnih.govresearchgate.netidexx.com It is a standard metric for evaluating the activity of new antimicrobial agents and determining bacterial susceptibility. nih.govresearchgate.netnih.gov While TAN-420F (Geldanamycin) was initially reported to have moderate activity against some fungi and bacteria, its development has overwhelmingly focused on its potent anticancer properties, and as such, extensive standardized microbiological susceptibility data is limited. mdpi.com

Agar (B569324) Dilution and Broth Microdilution Methods for MIC Determination

Standardized methods for determining the MIC of an antibiotic are crucial for reproducibility and clinical relevance. nih.gov The two gold-standard methods are agar dilution and broth dilution. springernature.comnih.govbohrium.com

Agar Dilution: In the agar dilution method, two-fold serial dilutions of the antibiotic are incorporated directly into molten Mueller-Hinton agar before it solidifies in petri dishes. nih.govtbzmed.ac.ir A standardized inoculum of the test bacteria (typically adjusted to a 0.5 McFarland standard) is then spotted onto the surface of each plate, from the lowest to the highest antibiotic concentration. tbzmed.ac.ir After incubation for 16-20 hours, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface. nih.govnih.gov A faint haze or one or two colonies are generally disregarded. nih.gov This method is particularly useful for testing multiple bacterial isolates against a single antibiotic simultaneously. tbzmed.ac.ir

Broth Microdilution: This is the most common method for MIC determination. nih.gov It is typically performed in 96-well microtiter plates. nih.gov Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium (broth) in the wells of the plate. nih.gov Each well is then inoculated with a standardized concentration of the test bacteria. nih.gov The plates are incubated for 16-24 hours at a specified temperature, and the MIC is determined by visual inspection as the lowest antibiotic concentration in which there is no visible turbidity or growth. nih.govbmglabtech.com Control wells for sterility (broth only) and growth (broth and bacteria, no antibiotic) are included for validation. bmglabtech.com This method is highly amenable to automation. idexx.com

Advanced Omics Technologies in Mechanistic Studies

To elucidate the mechanism of action of Antibiotic TAN 420F at a molecular level, advanced "omics" technologies are indispensable. These high-throughput methods provide a global view of the changes occurring within a bacterial cell upon antibiotic treatment.

Proteomics for Identifying Protein Targets and Pathways

Proteomics involves the large-scale study of proteins, their structures, and their functions. mdpi.comnih.gov When a bacterial cell is treated with an antibiotic like TAN 420F, the expression levels, modifications, and interactions of numerous proteins can be altered. Quantitative proteomic techniques, such as those based on tandem mass spectrometry (MS/MS), can identify and quantify these changes. mdpi.com

A typical proteomics experiment to investigate the effects of TAN 420F would involve growing bacterial cultures with and without the antibiotic at a sub-inhibitory concentration. After a defined exposure time, the bacterial cells are harvested, and their proteins are extracted and digested into peptides. These peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govscispace.com By comparing the proteomic profiles of treated and untreated cells, researchers can identify proteins that are significantly up- or downregulated.

For instance, an increase in the abundance of stress-response proteins, such as heat shock proteins or DNA repair enzymes, would suggest that the antibiotic is causing cellular damage. researchgate.net Conversely, a decrease in the levels of enzymes involved in a specific metabolic pathway could indicate that this pathway is a direct or indirect target of the antibiotic. Although specific proteomic studies on bacterial cells treated with TAN 420F are not widely reported, research on other antibiotics has shown this to be a powerful approach for hypothesis generation regarding the mechanism of action. mdpi.comnih.gov

Transcriptomics for Gene Expression Profiling

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism under a specific set of conditions. nih.gov Techniques such as RNA sequencing (RNA-Seq) allow for the comprehensive profiling of gene expression in response to an antibiotic.

In a transcriptomic study of TAN 420F, bacteria would be exposed to the antibiotic, and their RNA would be extracted at various time points. This RNA is then converted to complementary DNA (cDNA) and sequenced. The resulting sequence data provides a quantitative measure of the expression level of every gene in the bacterium's genome. nih.gov

Analysis of the differentially expressed genes can reveal the cellular pathways that are affected by TAN 420F. For example, studies on Herbimycin A (TAN 420F) in eukaryotic cells have shown that it can induce the expression of heat shock protein genes, such as hsp30 and hsp70, at the mRNA level. nih.gov This suggests that the compound elicits a stress response. Similar studies in bacteria could pinpoint the primary cellular processes disrupted by the antibiotic, such as cell wall synthesis, protein synthesis, or DNA replication, by observing the upregulation or downregulation of genes within these pathways.

Metabolomics for Elucidating Metabolic Changes

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.govresearchgate.netfrontiersin.orgnih.gov Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to identify and quantify the small molecule metabolites in a biological sample. researchgate.netfrontiersin.org

When bacteria are treated with an antibiotic, their metabolic network is often perturbed. Metabolomic profiling, or "metabolic fingerprinting," can capture these changes. nih.govnih.gov For example, an accumulation of a particular metabolite could suggest that an enzyme downstream in its metabolic pathway has been inhibited by the antibiotic. Conversely, the depletion of certain metabolites might indicate that their biosynthetic pathway has been disrupted.

By comparing the metabolomes of TAN 420F-treated and untreated bacteria, researchers can gain insights into the antibiotic's mechanism of action. nih.gov For example, if TAN 420F were to interfere with fatty acid biosynthesis, one would expect to see significant changes in the levels of fatty acid precursors and intermediates. This approach provides a functional readout of the physiological state of the cell and can complement findings from proteomics and transcriptomics. nih.govresearchgate.net

Genetic Engineering and Molecular Cloning for Biosynthesis Studies

Understanding how the producing organism, Streptomyces hygroscopicus, synthesizes this compound is crucial for efforts to improve its production and to generate novel analogs through biosynthetic engineering. Genetic engineering and molecular cloning are the key techniques used for these investigations. mdpi.com

Gene Deletion and Overexpression in Producer Strains

The genes responsible for the biosynthesis of a natural product like TAN 420F are typically clustered together on the chromosome of the producing organism in what is known as a biosynthetic gene cluster (BGC). mdpi.com The BGC for Herbimycin A (TAN 420F) has been identified and sequenced from Streptomyces hygroscopicus. mdpi.com This cluster contains the genes for the polyketide synthase (PKS) that assembles the core structure of the molecule, as well as genes for the tailoring enzymes that perform subsequent modifications. mdpi.com

Gene deletion is a powerful technique to determine the function of individual genes within the BGC. researchgate.net By creating a mutant strain in which a specific gene has been knocked out, researchers can observe the effect on the production of the antibiotic. If the production of TAN 420F is abolished or if a new intermediate accumulates, it provides strong evidence for the function of the deleted gene. For example, inactivation of oxygenase genes in the related geldanamycin biosynthetic pathway led to the production of a novel analog. mdpi.com

Conversely, gene overexpression can be used to increase the production of the antibiotic or to study the rate-limiting steps in the biosynthetic pathway. By placing a key biosynthetic gene under the control of a strong, constitutive promoter, it is possible to increase the flux through the pathway. For instance, the overexpression of positive regulatory genes has been shown to enhance the production of other antibiotics in Streptomyces. nih.gov

Interactive Data Table: Genetic Techniques for Biosynthesis Studies of TAN 420F

TechniquePurposeExpected Outcome
Gene Deletion (Knockout) To determine the function of a specific gene in the biosynthetic pathway.Abolished production of TAN 420F or accumulation of a biosynthetic intermediate.
Gene Overexpression To increase the yield of TAN 420F or to identify rate-limiting steps.Increased production of TAN 420F.
Heterologous Expression To produce TAN 420F in a different, more genetically tractable host organism.Production of TAN 420F in the new host, facilitating easier genetic manipulation and potentially higher yields.
Promoter Engineering To control the expression level of biosynthetic genes.Fine-tuned production levels of TAN 420F.

Heterologous Expression of Biosynthetic Gene Clusters

The investigation into the biosynthesis of complex natural products like this compound increasingly relies on the powerful technique of heterologous expression. This approach involves the transfer of the complete set of genes responsible for the antibiotic's production—its biosynthetic gene cluster (BGC)—from the native producing organism, a Streptomyces species, into a more easily manipulated host organism. The primary goals of this technique are to overcome challenges associated with the native producer, such as slow growth or low production titers, and to facilitate the genetic manipulation of the BGC for pathway engineering and the production of novel analogs.

Heterologous expression of large BGCs, such as those for polyketides or non-ribosomal peptides, can be a complex endeavor. google.com These gene clusters can be extensive, often exceeding 70 kilobases (kb) in size, and possess a high GC content, which makes them prone to instability and rearrangement during cloning and transfer. google.comdcchemicals.com

Selection of Heterologous Hosts

The choice of a suitable heterologous host is critical for the successful expression of a foreign BGC. Streptomyces species are frequently chosen as hosts due to their inherent ability to produce a wide array of secondary metabolites, providing the necessary precursors and cellular machinery for the biosynthesis of complex molecules. americanchemicalsuppliers.com Well-characterized strains like Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus are popular choices because their genetic systems and regulatory networks for secondary metabolism are well understood. americanchemicalsuppliers.com These strains have often been engineered to be high-level producers of natural products. americanchemicalsuppliers.com The following table summarizes some commonly used Streptomyces host strains and their relevant characteristics for heterologous expression.

Host StrainKey Characteristics
Streptomyces coelicolorWell-characterized genetics and physiology; established model organism. americanchemicalsuppliers.com
Streptomyces lividansGenetically similar to S. coelicolor; often used for its robust expression capabilities. dcchemicals.comamericanchemicalsuppliers.com
Streptomyces albusKnown for its fast growth and efficient genetic systems. americanchemicalsuppliers.com

Cloning and Transfer of the Biosynthetic Gene Cluster

The initial step in heterologous expression is the cloning of the entire BGC. Given the large size of many BGCs, this typically requires the use of large-capacity vectors such as bacterial artificial chromosomes (BACs) or cosmids. A common and effective method for assembling and cloning large DNA fragments is Gibson assembly. This technique allows for the joining of multiple overlapping DNA fragments in a single, isothermal reaction, which is particularly useful for constructing large plasmids containing entire BGCs.

Once the BGC is successfully cloned into an appropriate vector, it is introduced into the chosen heterologous host. For Streptomyces, this is often achieved through conjugation from a donor bacterium like Escherichia coli.

Activation and Optimization of Gene Expression

Simply transferring the BGC into a new host does not guarantee the production of the desired compound. The expression of the genes within the cluster is often tightly regulated and may remain silent in the new host. Several strategies are employed to activate and optimize the expression of these silent or cryptic BGCs. These can include:

Promoter Engineering: The native promoters within the BGC can be replaced with strong, constitutive promoters that are known to be active in the heterologous host.

Regulatory Gene Manipulation: The BGC often contains its own regulatory genes. Overexpressing activators or knocking out repressors can significantly enhance the production of the target metabolite.

Host Strain Engineering: The heterologous host itself can be genetically modified to improve precursor supply or to eliminate competing metabolic pathways, thereby channeling more resources towards the production of the desired antibiotic.

Research Findings from Analogous Systems

While specific research on the heterologous expression of the this compound BGC is not extensively published, studies on other complex antibiotics from Streptomyces provide valuable insights into the potential outcomes and challenges. For instance, the heterologous expression of the berninamycin BGC in different Streptomyces hosts led to the production of not only the expected compounds but also new linearized analogs in S. albus J1074, demonstrating that the host environment can influence the final chemical structure. In another example, the successful heterologous expression of the large and GC-rich marinomycin BGC was achieved in S. lividans using a BAC-based approach, highlighting the feasibility of expressing challenging BGCs. google.comdcchemicals.com

The following table outlines the general steps and methodologies that would be applied in the heterologous expression of a BGC like that of this compound.

StepMethodologyKey Considerations
1. BGC IdentificationGenome mining and bioinformatic analysis of the producing Streptomyces strain.Identifying the full extent of the gene cluster and its regulatory elements.
2. BGC CloningGibson assembly or other advanced cloning techniques into a suitable vector (e.g., BAC).The large size and high GC content can lead to instability. google.comdcchemicals.com
3. Host SelectionChoosing a genetically tractable and high-producing Streptomyces strain.The host must provide necessary precursors and a conducive metabolic environment. americanchemicalsuppliers.com
4. BGC TransferConjugation from E. coli to the selected Streptomyces host.Ensuring efficient transfer and stable integration of the large plasmid.
5. Expression & AnalysisFermentation of the recombinant host and analysis of metabolites by LC-MS, NMR.The BGC may be silent and require activation. americanchemicalsuppliers.com
6. OptimizationGenetic engineering of promoters, regulators, or the host genome.To improve product yield and potentially generate novel derivatives.

The heterologous expression of biosynthetic gene clusters remains a cornerstone of modern natural product research, offering a powerful platform for production improvement, pathway elucidation, and the generation of new chemical diversity.

Future Research Directions and Unaddressed Questions

Comprehensive Elucidation of Cryptic Biosynthetic Pathways

The biosynthesis of Tan 420F (Herbimycin A) is a complex process involving a modular polyketide synthase (PKS) system. researchgate.netnih.gov The proposed pathway commences with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and proceeds through seven chain extension modules to create the polyketide backbone. researchgate.net Subsequent modifications by tailoring enzymes lead to the final structure of Herbimycin A. researchgate.net Gene sequencing and disruption studies have provided significant insights into the biosynthetic gene clusters (BGCs) for Herbimycin A and the closely related compound, Geldanamycin (B1684428). researchgate.netnih.gov

However, a comprehensive understanding of the cryptic or silent biosynthetic pathways associated with Tan 420F production remains incomplete. Future research should focus on:

Activation of Silent Gene Clusters: Utilizing advanced genetic engineering techniques, such as CRISPR-Cas9 and promoter engineering, to activate silent BGCs within the producing Streptomyces strain. This could lead to the production of novel analogs of Tan 420F with potentially enhanced or different biological activities.

Characterization of Tailoring Enzymes: A detailed biochemical characterization of the post-PKS tailoring enzymes is necessary. Understanding the substrate specificity and catalytic mechanisms of these enzymes will enable chemo-enzymatic synthesis of new derivatives.

Regulatory Network Analysis: Investigating the regulatory networks that control the expression of the Tan 420F BGC. This knowledge can be used to optimize the production of the compound and its analogs through fermentation.

Discovery of Novel Biological Activities and Therapeutic Applications

While the antibiotic and antitumor properties of Tan 420F are established, the full spectrum of its biological activities may not yet be realized. bohrium.comspandidos-publications.comresearchgate.net Recent research has led to the isolation of new analogs, Herbimycins D-F, from Streptomyces sp. RM-7-15. nih.gov Notably, Herbimycin E is the first ansamycin (B12435341) discovered to possess an ortho-quinone moiety. nih.gov Although these new analogs did not exhibit significant cytotoxicity in cancer cell lines, their unique structures suggest they may have other biological targets. nih.gov There is emerging interest in exploring their potential for treating neurodegenerative diseases. nih.gov

Future investigations should aim to:

Broad-Spectrum Bioactivity Screening: Systematically screen Tan 420F and its newly discovered analogs against a wide range of biological targets, including viruses, parasites, and various enzymes involved in other diseases.

Exploration in Neurodegenerative Diseases: Based on initial suggestions, conduct in-depth studies to evaluate the efficacy of Tan 420F analogs in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov

Investigation of Anti-inflammatory Properties: Given its inhibition of key signaling kinases, the anti-inflammatory potential of Tan 420F warrants a thorough investigation in relevant cellular and animal models.

Development of Advanced Research Models for Efficacy Assessment

The in vivo efficacy of Tan 420F (Herbimycin A) has been demonstrated in preclinical models. For instance, the SCID mouse-NALM-20 human leukemia chimera has been established as a valuable model for evaluating the therapeutic potential of tyrosine kinase inhibitors like Herbimycin A against Philadelphia chromosome-positive leukemia. bohrium.com Similarly, murine models using 32D cells transformed with mutant FLT3 have been used to show the in vivo tumor growth inhibition by Herbimycin A. researchgate.net

Future efforts in this area should include:

Patient-Derived Xenograft (PDX) Models: Utilizing PDX models, which more accurately reflect the heterogeneity of human tumors, to assess the efficacy of Tan 420F and its analogs.

Organoid Cultures: Employing 3D organoid cultures derived from patient tumors to provide a more physiologically relevant in vitro system for high-throughput screening and mechanistic studies.

Humanized Mouse Models: Using mouse models with a humanized immune system to better evaluate the interplay between Tan 420F treatment and the host immune response.

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced development of resistance. Tan 420F (Herbimycin A) and other Hsp90 inhibitors have shown promising synergistic effects with a variety of other agents. Studies have demonstrated synergy with conventional cytotoxic drugs such as chlorambucil (B1668637) and fludarabine (B1672870) in chronic lymphocytic leukemia cells. ashpublications.org Furthermore, synergistic or additive effects have been observed when combined with other targeted therapies. For example, Hsp90 inhibitors have shown synergy with histone deacetylase (HDAC) inhibitors like PXD101 in anaplastic thyroid carcinoma cells. oup.com

Future research should systematically explore:

Combinations with Other Targeted Therapies: Investigating the synergistic potential of Tan 420F with a broader range of targeted agents, including other kinase inhibitors, PARP inhibitors, and immunotherapy agents.

Mechanism of Synergy: Elucidating the molecular mechanisms underlying the observed synergistic interactions. This knowledge can guide the rational design of more effective combination regimens.

In Vivo Validation of Synergistic Combinations: Translating promising in vitro synergistic findings into in vivo animal models to confirm their therapeutic benefit in a more complex biological system.

Q & A

Q. What structural characteristics distinguish TAN 420F from other ansamycin antibiotics?

TAN 420F (Herbimycin A) features a benzoquinone moiety fused to a 19-membered macrocyclic lactam ring, with hydroxyl and methoxy substituents at positions C11 and C15, respectively . Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS). Comparative analysis with analogues like geldanamycin reveals distinct substitutions that influence HSP90 binding affinity .

Q. How is TAN 420F biosynthesized in Streptomyces species?

Biosynthesis involves a modular polyketide synthase (PKS) system, with post-PKS modifications including hydroxylation, methylation, and amide bond formation. Gene cluster analysis in Streptomyces hygroscopicus identifies key enzymes (e.g., hmgR for methoxy group addition) . Stable isotope labeling studies (e.g., ¹³C-acetate feeding) map carbon backbone assembly .

Q. What in vitro assays are standard for evaluating TAN 420F’s antimicrobial activity?

Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria are performed using broth microdilution (CLSI guidelines). Cytotoxicity is assessed via mammalian cell viability assays (e.g., MTT), with IC₅₀ values normalized to positive controls (e.g., rifampicin) .

Advanced Research Questions

Q. How can contradictory bioactivity data for TAN 420F across studies be resolved?

Discrepancies often arise from variations in bacterial strains, assay conditions (e.g., pH, serum protein interference), or compound purity. Systematic meta-analyses (Cochrane framework) should standardize protocols, while in silico docking studies (AutoDock Vina) clarify structure-activity relationships . For example, reduced activity in acidic media may reflect protonation of critical hydroxyl groups .

Q. What experimental designs optimize TAN 420F yield in microbial fermentation?

Design of experiments (DoE) with response surface methodology (RSM) identifies optimal parameters:

  • Carbon/nitrogen ratios (e.g., 25:1 glucose/soybean meal)
  • Dissolved oxygen (>30% saturation)
  • Precursor feeding (L-tyrosine for benzoquinone backbone) . Table 1 : Fermentation Optimization Parameters
FactorOptimal RangeImpact on Yield
pH6.8–7.2Stabilizes PKS
Temperature28°CMaximizes growth
Agitation Rate250 rpmEnhances O₂ uptake

Q. What methodologies identify TAN 420F’s molecular targets in antibiotic-resistant pathogens?

Affinity chromatography with immobilized TAN 420F isolates binding proteins (e.g., HSP90 in S. aureus). CRISPR-Cas9 knockout libraries screen for resistance-conferring mutations, while thermal proteome profiling (TPP) detects target engagement .

Q. How can pharmacokinetic challenges of TAN 420F (e.g., poor solubility) be addressed?

Nanocarrier encapsulation (liposomes or PLGA nanoparticles) improves bioavailability. Pharmacokinetic studies in murine models use LC-MS/MS to quantify plasma concentrations, with compartmental modeling (NONMEM) to predict dosing regimens .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks validate synergistic effects of TAN 420F with other antibiotics?

Checkerboard assays calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Time-kill curves (log CFU reduction ≥2 vs. monotherapy) confirm bactericidal synergy. Bayesian network meta-analysis ranks combination efficacy .

Q. How should researchers address publication bias in TAN 420F studies?

Scoping reviews (Arksey & O’Malley framework) map grey literature (theses, conference abstracts) and registered clinical trials (ClinicalTrials.gov ). Funnel plots and Egger’s regression test asymmetry in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.